8-butyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrano ring
Preparation Methods
The synthesis of 8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Construction of the Pyrano Ring: The pyrano ring is formed via a cyclization reaction, often using a base-catalyzed intramolecular aldol condensation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
8-BUTYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can be compared with other pyrano[3,4-c]pyridine derivatives and pyrrolidine-containing compounds. Similar compounds include:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, such as anti-inflammatory properties.
Indole Derivatives: Indole-containing compounds have diverse biological activities and can be used in similar medicinal chemistry applications.
Imidazole Derivatives: These compounds are known for their therapeutic potential and can be used in the development of drugs for various diseases.
Properties
Molecular Formula |
C19H27N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
8-butyl-3,3-dimethyl-6-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H27N3O/c1-4-5-8-17-16-13-23-19(2,3)11-14(16)15(12-20)18(21-17)22-9-6-7-10-22/h4-11,13H2,1-3H3 |
InChI Key |
CGZWSCPLRNTPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCC3 |
Origin of Product |
United States |
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